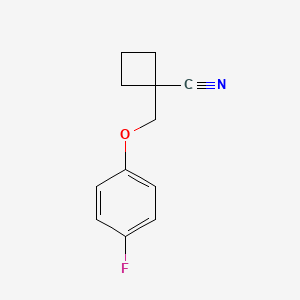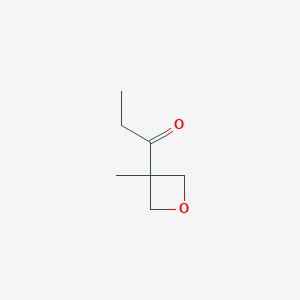
1-(3-Methyloxetan-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyloxetan-3-yl)propan-1-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.16 g/mol . It is a ketone derivative, characterized by the presence of a three-membered oxetane ring substituted with a methyl group at the third position and a propanone group at the first position.
Métodos De Preparación
The synthesis of 1-(3-Methyloxetan-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyloxetan-3-ol with a suitable acylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow processes and optimization of reaction parameters to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
1-(3-Methyloxetan-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring or the ketone group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Methyloxetan-3-yl)propan-1-one has various applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones and oxetanes.
Medicine: Research into potential pharmaceutical applications, such as drug development and the study of biological activity, is ongoing.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyloxetan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the oxetane ring can participate in ring-opening reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-(3-Methyloxetan-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Methyloxetan-3-yl)propan-1-ol: This compound is the reduced form of this compound and contains an alcohol group instead of a ketone group.
1-(3-Methyloxetan-3-yl)butan-1-one: This compound has a similar structure but with an additional carbon atom in the alkyl chain, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the oxetane ring and the ketone group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(3-methyloxetan-3-yl)propan-1-one |
InChI |
InChI=1S/C7H12O2/c1-3-6(8)7(2)4-9-5-7/h3-5H2,1-2H3 |
Clave InChI |
YEKIPXROTNKYJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(COC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
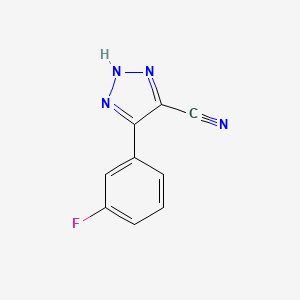
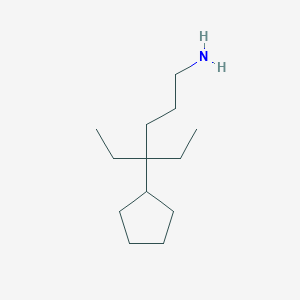
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
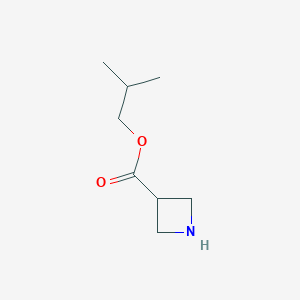
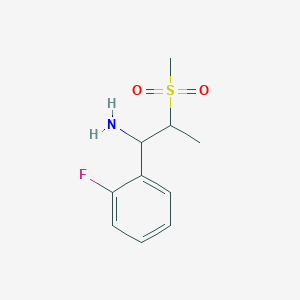
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
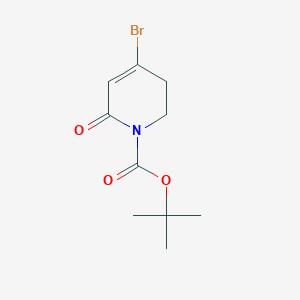
![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
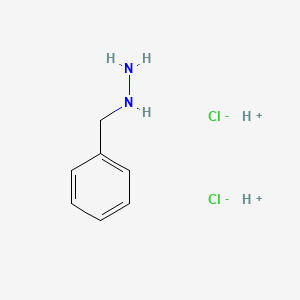
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
